molecular formula C16H15N3O2 B2985405 N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide CAS No. 1376178-84-5

N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide

Cat. No.: B2985405
CAS No.: 1376178-84-5
M. Wt: 281.315
InChI Key: JZJUSZXZZGLEFK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide: is a chemical compound that belongs to the quinoline class of heterocyclic aromatic organic compounds Quinolines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 6-methoxy-2-methylquinoline-4-carbonyl chloride.

  • Reduction: Hydroquinoline derivatives, such as 6-methoxy-2-methylquinoline-4-carboxylic acid.

  • Substitution: Substituted quinolines with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for such applications.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

  • N-(1-cyanocyclopropyl)-2-methylquinoline-4-carboxamide: Similar structure but lacks the methoxy group.

  • N-(1-cyanocyclopropyl)-6-methoxyquinoline-4-carboxamide: Similar structure but lacks the methyl group.

  • N-(1-cyanocyclopropyl)-2-methyl-6-hydroxyquinoline-4-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide stands out due to its combination of methoxy and methyl groups, which can influence its reactivity and biological activity. This unique combination allows for a broader range of applications compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-6-methoxy-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-7-13(15(20)19-16(9-17)5-6-16)12-8-11(21-2)3-4-14(12)18-10/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJUSZXZZGLEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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